molecular formula C4H10O2 B1222502 (R)-butane-1,3-diol CAS No. 6290-03-5

(R)-butane-1,3-diol

Cat. No. B1222502
CAS RN: 6290-03-5
M. Wt: 90.12 g/mol
InChI Key: PUPZLCDOIYMWBV-SCSAIBSYSA-N
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Description

(R)-Butane-1,3-diol, also known as (R)-3-hydroxybutane-1,2-diol, is a chiral diol that is widely used in the synthesis of various drugs, materials, and chemicals. It is a colorless liquid with a boiling point of 151°C and a melting point of -78°C. The chemical formula of (R)-butane-1,3-diol is C4H10O2 and its molecular weight is 90.12 g/mol. It is a chiral molecule, meaning it has two different enantiomers, (R)- and (S)-butane-1,3-diol.

Scientific Research Applications

Pharmaceutical Applications

®-butane-1,3-diol: is utilized in pharmaceutical formulations due to its properties as a solvent and carrier for active ingredients. It can enhance the solubility of drugs, particularly those that are poorly soluble in water, thereby improving their bioavailability . Additionally, it may be used in the synthesis of pharmaceutical cocrystals, which can improve the stability and dissolution rates of active pharmaceutical ingredients .

Industrial Uses

In industrial settings, ®-butane-1,3-diol serves as a starting material for the synthesis of various chemicals. It can be used in the production of polymers, resins, and plasticizers. Its role in creating polyesters and polyurethanes is significant, as these materials have a wide range of applications from automotive parts to insulation materials .

Cosmetic Applications

The compound finds applications in the cosmetic industry as a humectant and moisturizer due to its ability to attract and retain moisture. It can be incorporated into skincare products to enhance hydration and improve skin feel. Moreover, it may serve as a solvent for active ingredients in cosmetic formulations .

Agricultural Applications

In agriculture, ®-butane-1,3-diol can be used as a safe solvent for the formulation of pesticides and herbicides. Its low toxicity profile makes it suitable for use in products that require direct application to crops or soil . It may also play a role in the development of biodegradable agrochemicals.

Food Industry Applications

®-butane-1,3-diol: is valuable in the food industry as an additive that can modify the texture and stability of food products. It can act as an emulsifier or stabilizer in various food items, helping to maintain their quality and extend shelf life . Its potential as a carrier for flavors and food colorants is also being explored.

Environmental Applications

Environmental remediation technologies can benefit from the use of ®-butane-1,3-diol as a green solvent. It can be part of systems designed for the cleanup of contaminated sites, aiding in the extraction and recovery of pollutants without introducing additional toxic substances into the environment .

properties

IUPAC Name

(3R)-butane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPZLCDOIYMWBV-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016432
Record name (3R)-butane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-butane-1,3-diol

CAS RN

6290-03-5
Record name (-)-1,3-Butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6290-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butanediol, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Butanediol, (3R)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3R)-butane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-butane-1,3-diol
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
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Synthesis routes and methods II

Procedure details

The microorganisms usable in the present invention include those belonging to the genera Rhodococcus, Gordona and Streptomyces and capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (R)-1,3-butanediol as such and those belonging to the genera Rhodococcus and Gordona capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (S)-1,3-butanediol as such.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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